Methyl 3-(2-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
CAS No.: 1114647-18-5
Cat. No.: VC7197284
Molecular Formula: C25H29N5O5S
Molecular Weight: 511.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114647-18-5 |
|---|---|
| Molecular Formula | C25H29N5O5S |
| Molecular Weight | 511.6 |
| IUPAC Name | methyl 3-[2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
| Standard InChI | InChI=1S/C25H29N5O5S/c1-34-19-6-4-18(5-7-19)29-13-11-28(12-14-29)10-9-26-22(31)16-30-23(32)20-8-3-17(24(33)35-2)15-21(20)27-25(30)36/h3-8,15H,9-14,16H2,1-2H3,(H,26,31)(H,27,36) |
| Standard InChI Key | SOQGPXACCJHBLH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Introduction
Methyl 3-(2-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the quinazoline derivatives class. Quinazolines are known for their diverse biological activities, including anti-cancer and anti-inflammatory effects. This compound features a tetrahydroquinazoline core, a piperazine moiety, and a methoxyphenyl group, which contribute to its potential pharmacological applications.
Molecular Formula and Weight
Although the exact molecular formula is not specified in the available literature, compounds in this class typically consist of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The molecular weight and detailed structural data would provide further insights into its chemical properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the use of specific catalysts and reaction conditions to optimize yield and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of the reactions and characterize the final product.
Characterization Techniques
Characterization involves spectroscopic methods like NMR and mass spectrometry to confirm the structure and purity of the compound. These techniques are crucial for ensuring the compound's identity and quality.
Pharmacological Applications
Given its quinazoline core, this compound may exhibit anti-cancer or anti-inflammatory properties. The presence of a piperazine moiety and a methoxyphenyl group could enhance its interaction with biological targets such as receptors or enzymes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
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